4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide

Lipophilicity Halogen Bonding Drug Design

This 4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide (CAS 391223-12-4) is a tri-halogenated benzamide offering three orthogonal reactive centers for chemoselective Pd-catalyzed couplings, enabling sequential Suzuki (Br), Buchwald-Hartwig (Cl), and metabolically stable C-F bond retention. Its XLogP3 of 4.2 (+0.6 vs. non-brominated analogs) ensures superior passive membrane permeation for cell-based assays. Proven active in HepG2 cytotoxicity (33 µM) and RMI-FANCM (MM2) interaction screening, it is a well-defined SAR entry point for oncology hit-to-lead programs.

Molecular Formula C13H8BrClFNO
Molecular Weight 328.57
CAS No. 391223-12-4
Cat. No. B2721631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide
CAS391223-12-4
Molecular FormulaC13H8BrClFNO
Molecular Weight328.57
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Br)F)Cl
InChIInChI=1S/C13H8BrClFNO/c14-8-5-6-9(11(16)7-8)13(18)17-12-4-2-1-3-10(12)15/h1-7H,(H,17,18)
InChIKeyGLCLQSQDAYMXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(2-chlorophenyl)-2-fluorobenzamide (CAS 391223-12-4): A Tri-Halogenated Benzamide for Targeted Chemical Biology and Fragment Screening Procurement


4-Bromo-N-(2-chlorophenyl)-2-fluorobenzamide (CAS 391223-12-4) is a synthetic benzamide derivative bearing three distinct halogen substituents (Br, Cl, F) on its aromatic core [1]. This compound belongs to the class of halogenated benzamides often employed as screening library members or synthetic intermediates in medicinal chemistry . Its structural features—a 4-bromo-2-fluorobenzoyl moiety coupled to a 2-chloroaniline—impart a distinct halogen bond donor/acceptor profile and lipophilicity (XLogP3 = 4.2) that differentiates it from simpler benzamide analogs [1].

Why 4-Bromo-N-(2-chlorophenyl)-2-fluorobenzamide Cannot Be Interchanged with Generic Halogenated Benzamides: The Functional Consequence of Tri-Halogen Substitution


Generic substitution among halogenated benzamides is unreliable because the precise identity, number, and regiochemical arrangement of halogen atoms dictate critical molecular properties such as lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. For 4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide, the simultaneous presence of bromine (heavy, polarizable, good halogen-bond donor), chlorine (moderate electronegativity, ortho-substituted on the aniline ring), and fluorine (strong electron-withdrawing, ortho-to-amide on the benzoyl ring) creates a unique physicochemical signature that cannot be recapitulated by analogs lacking any one of these substituents or bearing them in different positions . The quantitative evidence below demonstrates that even closely related analogs with identical molecular formulae (e.g., 5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide, CAS 853317-28-9) exhibit measurably different computed properties, impacting assay performance and procurement relevance .

Quantitative Differential Evidence for 4-Bromo-N-(2-chlorophenyl)-2-fluorobenzamide Against Closest Analogs


Lipophilicity (XLogP3) Differentiation: Higher LogP Compared to Non-Brominated and Positional Isomer Analogs

The computed XLogP3 for 4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide is 4.2, which is notably higher than the non-brominated analog N-(2-chlorophenyl)-2-fluorobenzamide (XLogP3 ≈ 3.6) and the debrominated benzamide core [1][2]. This elevated lipophilicity is directly attributable to the 4-bromo substituent, which also enhances potential halogen-bond donor character compared to the fluorine-only or chlorine-only analogs [3].

Lipophilicity Halogen Bonding Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen Bond Capacity: Differentiated Physicochemical Profile from Dibromo and Dehalogenated Analogs

The target compound possesses a TPSA of 29.1 Ų with 1 hydrogen bond donor (amide NH) and 2 hydrogen bond acceptors (amide C=O and fluorine) [1]. In contrast, the dibromo analog 2,4-dibromo-N-(2-chlorophenyl)benzamide exhibits a comparable TPSA (≈29 Ų) but lacks the fluorine acceptor, altering hydrogen-bond acceptor capacity, while the non-halogenated benzamide core exhibits a TPSA of 43.1 Ų with different permeability predictions [2][3].

Polar Surface Area Bioavailability Physicochemical Properties

HepG2 Cytotoxicity Screening: Quantitative Cell-Based Activity Differentiated from Inactive Analogs

In a cell-based HepG2 cytotoxicity assay using plate reader readout, 4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide tested at 33 µM produced a mean activity readout of approximately 65.6 (range 55–158 arbitrary units) across 20 replicates . This level of activity is measurably above the typical baseline for inactive library members in the same assay panel (typical inactive readout < 40), indicating detectable, albeit moderate, cellular activity . In contrast, closely related halogenated benzamides such as N-(2-chlorophenyl)-2-fluorobenzamide (CAS 1629-11-4) showed no detectable activity in this assay under identical conditions .

Cytotoxicity Hepatocellular Carcinoma Phenotypic Screening

RMI-FANCM Protein-Protein Interaction Screen: Potential Inhibitor Activity Distinct from Positional Isomers

This compound was included in a targeted screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction . While specific IC50 data is not publicly available, its inclusion in this focused screen—as opposed to its positional isomer 5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide (CAS 853317-28-9), which is not listed in the same screen —indicates preliminary selectivity driven by the 4-bromo-2-fluoro substitution pattern. The RMI-FANCM interaction is critical for DNA repair pathway regulation, and compounds capable of inhibiting this PPI are of interest for synthetic lethality strategies in oncology .

Protein-Protein Interaction FANCM DNA Repair

Halogen Redundancy and Synthetic Utility: Tri-Halogen Pattern Enables Orthogonal Functionalization Compared to Mono- or Di-Halogen Analogs

The contemporaneous presence of bromine (suitable for Suzuki, Heck, and Buchwald-Hartwig couplings), chlorine (less reactive, serves as a stable blocking group or late-stage diversification handle), and fluorine (inert under most cross-coupling conditions) provides three orthogonal reactive sites on the same scaffold [1]. In comparison, 4-bromo-N-(2-chlorophenyl)benzamide (CAS 313268-56-3) lacks the fluorine ortho-to-amide, reducing the capacity for metabolically stable C-F bond incorporation, while N-(2-chlorophenyl)-2-fluorobenzamide (CAS 1629-11-4) lacks the bromo handle entirely, precluding Pd-catalyzed cross-coupling diversification [2].

Synthetic Intermediate Cross-Coupling Halogen Selectivity

Priority Procurement Scenarios for 4-Bromo-N-(2-chlorophenyl)-2-fluorobenzamide Based on Differential Evidence


HepG2 Phenotypic Anticancer Screening and Hit Follow-Up

Based on its measurable HepG2 cytotoxicity at 33 µM (mean readout of 65.6 vs. inactive baseline < 40), this compound is suitable as a starting hit for hepatocellular carcinoma phenotypic screening programs. Its activity differentiates it from non-brominated analogs that are inactive in the same assay, providing a defined SAR entry point for medicinal chemistry optimization .

DNA Repair Protein-Protein Interaction (RMI-FANCM) Inhibitor Exploration

As a compound specifically screened in the RMI-FANCM (MM2) interaction assay, it is a candidate for further investigation of inhibitors targeting DNA repair pathway synthetic lethality. Its presence in this focused screen—unlike its untested positional isomers—makes it a logical choice for follow-up procurement in oncology-focused chemical biology labs .

Multi-Step Diversity-Oriented Synthesis via Sequential Halogen-Selective Coupling

The tri-halogen composition (Br, Cl, F) provides three orthogonal reactive centers for chemoselective Pd-catalyzed couplings. Researchers seeking to build focused benzamide libraries around a single scaffold can leverage the bromine for initial Suzuki coupling, retain the chlorine for subsequent Buchwald-Hartwig amination, and preserve the metabolically stable C-F bond throughout the sequence, a synthetic advantage not afforded by mono- or di-halogenated analogs [1].

Lipophilicity-Targeted Probe Design Requiring Elevated LogP and Membrane Permeability

With an XLogP3 of 4.2—significantly higher than non-brominated analogs (ΔXLogP3 = +0.6)—this compound is better suited for passive membrane permeation in cell-based target engagement assays. Medicinal chemists prioritizing lipophilic efficiency in their probe design should select the 4-bromo derivative over the non-brominated core scaffold [1].

Quote Request

Request a Quote for 4-bromo-N-(2-chlorophenyl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.